molecular formula C21H25N3O3S2 B2758483 4-(diethylsulfamoyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850911-29-4

4-(diethylsulfamoyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2758483
CAS No.: 850911-29-4
M. Wt: 431.57
InChI Key: NXMRDNGMILGKQD-QURGRASLSA-N
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Description

4-(diethylsulfamoyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Trimethyl Groups: The trimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced through a sulfonation reaction using diethyl sulfate and a suitable base.

    Formation of Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(diethylsulfamoyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of benzothiazole compounds have been investigated for their potential as drugs. This compound could be explored for its pharmacological properties and potential therapeutic applications.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or enzymes. If it has anticancer activity, it could interfere with cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    Sulfonamides: Compounds containing the sulfonamide group, known for their antimicrobial properties.

    Benzamides: Compounds containing the benzamide moiety, used in various medicinal applications.

Uniqueness

4-(diethylsulfamoyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the combination of its benzothiazole core, trimethyl groups, diethylsulfamoyl group, and benzamide moiety. This unique structure may confer specific biological or chemical properties that are not present in similar compounds.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-6-24(7-2)29(26,27)17-11-9-16(10-12-17)20(25)22-21-23(5)19-15(4)14(3)8-13-18(19)28-21/h8-13H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMRDNGMILGKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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